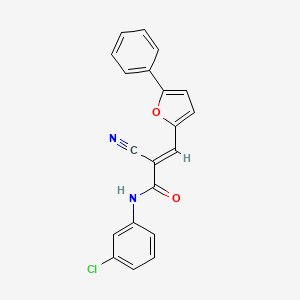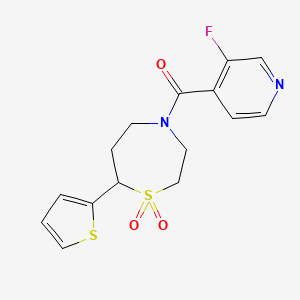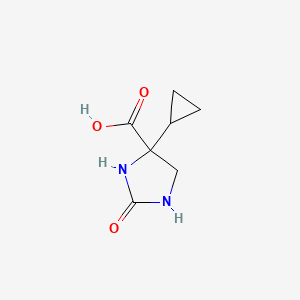
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H7BrFNO and its molecular weight is 268.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Synthesis as an Intermediate : 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is synthesized as an intermediate for various biologically active compounds. The synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. The synthesis procedures provide insights into the structural aspects of such compounds (Wang et al., 2016).
Spectroscopy and Density Functional Theory Studies
- Spectroscopic Characterization : Spectroscopic methods, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, are utilized for the characterization of similar bromo-fluorophenylpyridines. Density functional theory (DFT) is applied to explore their optimized geometric structure, vibrational frequencies, and chemical shift values (Vural & Kara, 2017).
Applications in Organic Synthesis
- Organic Synthesis : Compounds like this compound are used as building blocks in the synthesis of complex organic molecules. These syntheses contribute to the development of new chemical entities for various applications, including pharmaceuticals (Pei-w, 2015).
Development of Novel Heterocycles
- Novel Heterocycle Synthesis : The compound is used in the development of novel heterocycles, which are crucial in medicinal chemistry. These heterocycles can form the basis for new drug molecules (Alekseyev et al., 2015).
Photoinduced Reactions
- Photochemical Studies : Compounds in the bromo-fluorophenylpyridine family exhibit interesting photochemical behaviors, such as photoinduced proton transfer. These properties are significant for understanding photoreactions at a molecular level (Vetokhina et al., 2012).
Halogen-rich Intermediates
- Halogen-rich Intermediates : Such compounds are valuable as halogen-rich intermediates in medicinal chemistry research, offering diverse functionalities for further chemical manipulations (Wu et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Fgfr signaling pathway, which is targeted by similar compounds, is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of similar compounds can be influenced by various factors such as the presence of fibroblast growth factors, the expression levels of FGFRs, and the genetic makeup of the cells .
Eigenschaften
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-11(15)14(7-8)10-3-1-2-9(13)6-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFTYMMZWEONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)


